Promethazine tetraiodomercurate
Description
Promethazine tetraiodomercurate is a coordination complex formed by the interaction of promethazine (a phenothiazine-derived antihistamine and antipsychotic) with the tetraiodomercurate anion ([HgI₄]²⁻). This compound is synthesized via ligand substitution, where the nitrogen atom in promethazine coordinates with mercury(II) in the tetraiodomercurate ion. The resulting complex exhibits altered physicochemical properties compared to free promethazine, including distinct spectral signatures (e.g., IR and UV-Vis spectra) and enhanced stability .
Promethazine itself is clinically used for nausea, allergies, and sedation . Its tetraiodomercurate derivative, however, is primarily studied in analytical and materials chemistry due to its structural and electronic properties .
Properties
CAS No. |
52653-51-7 |
|---|---|
Molecular Formula |
C17H22HgI4N2S |
Molecular Weight |
994.6 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydron;tetraiodomercury(2-) |
InChI |
InChI=1S/C17H20N2S.Hg.4HI/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;;;;;/h4-11,13H,12H2,1-3H3;;4*1H/q;+2;;;;/p-2 |
InChI Key |
VIJNXISIZZXEGJ-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.I[Hg-2](I)(I)I |
Canonical SMILES |
[H+].[H+].CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.I[Hg-2](I)(I)I |
Synonyms |
promethazine tetraiodomercurate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Tetraiodomercurate Compounds
Structural and Spectral Comparisons
Tetraiodomercurate complexes are characterized by their Hg–I bonds and coordination geometry. Below is a comparative analysis of promethazine tetraiodomercurate with analogous compounds:
Pharmacological and Functional Differences
- This compound : While promethazine itself has CNS effects (e.g., dopamine receptor antagonism ), its tetraiodomercurate complex is pharmacologically inert. The mercury coordination reduces bioavailability and alters biodistribution, limiting therapeutic use .
- Alkaloid tetraiodomercurates (e.g., berberine complex): Used to isolate alkaloids via precipitation. Unlike promethazine’s complex, these retain partial bioactivity after dissociation .
- Ag₂HgI₄ and Cu₂HgI₄: Non-pharmacological; their thermochromism is exploited in industrial sensors (e.g., temperature-sensitive paints) .
Stability and Reactivity
- Thermal Stability :
- Chemical Reactivity :
Analytical and Industrial Utility
Research Findings and Limitations
- Ag₂HgI₄/Cu₂HgI₄: Widely adopted in nanotechnology for responsive materials, though synthesis costs remain high .
- K₂HgI₄ : A cornerstone in environmental testing but faces replacement due to mercury’s ecological risks .
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